molecular formula C6H13NO3 B7891870 Ethyl 3-(methoxyamino)propanoate

Ethyl 3-(methoxyamino)propanoate

Cat. No.: B7891870
M. Wt: 147.17 g/mol
InChI Key: PABUICXWVJQOCY-UHFFFAOYSA-N
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Description

Ethyl 3-(methoxyamino)propanoate is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . It is an ester derivative, characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Ethyl 3-(methoxyamino)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of β-alanine with methoxyamine hydrochloride in the presence of a base, followed by esterification with ethanol . The reaction conditions typically include a temperature range of 0-5°C to ensure the stability of the intermediate products. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3-(methoxyamino)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-(methoxyamino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(methoxyamino)propanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can undergo hydrolysis to form β-alanine and methoxyamine, which can then participate in various metabolic processes. The ester group is typically hydrolyzed by esterases, while the methoxyamine group can act as a nucleophile in subsequent reactions .

Comparison with Similar Compounds

Ethyl 3-(methoxyamino)propanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-(methoxyamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-10-6(8)4-5-7-9-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABUICXWVJQOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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